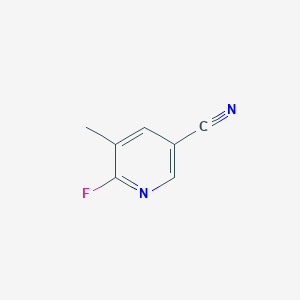

5-Cyano-2-fluoro-3-picoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyano-2-fluoro-3-picoline is a fluorinated pyridine derivative with the molecular formula C7H5FN2. It is a solid compound with a molecular weight of 136.13 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-fluoro-3-picoline typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-bromo-2-cyano-3-nitropyridine with tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . This reaction results in the substitution of the nitro group with a fluorine atom, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions using efficient fluorinating agents and catalysts to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Cyano-2-fluoro-3-picoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as TBAF and sulfuric acid are commonly used.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Research

One of the most promising applications of 5-Cyano-2-fluoro-3-picoline lies in its potential as an anticancer agent. Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 3-cyanopyridines demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

In particular, derivatives such as 5c and 5e were noted for their ability to induce apoptosis in cancer cells by inhibiting survivin, an inhibitor of apoptosis protein. These compounds were shown to cause cell cycle arrest at the G2/M phase and significantly increase early and late apoptotic cell populations . The results suggest that this compound derivatives could serve as effective agents in cancer treatment protocols.

Drug Discovery

Beyond anticancer applications, this compound serves as a building block in the synthesis of various pharmaceuticals. It is utilized in the development of new drugs targeting different biological pathways, including those involved in neuroinflammation. For example, fluorinated analogs of this compound have been explored for their potential use as radioligands in positron emission tomography (PET) imaging to study neuroinflammatory processes .

Dyes and Pigments

The compound is also valuable in materials science, particularly in the synthesis of diketopyrrolopyrrole dyes. These dyes are known for their excellent thermal stability and lightfastness, making them suitable for applications in organic electronics and photovoltaic devices . The incorporation of fluorine into the dye structure enhances its electronic properties, leading to improved performance in optoelectronic applications.

Mecanismo De Acción

The mechanism of action of 5-Cyano-2-fluoro-3-picoline involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atom influences the compound’s reactivity and binding affinity to various biological targets. Specific pathways and molecular targets depend on the context of its application .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Cyano-2-fluoropyridine

- 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile

- 3-Cyano-4-fluorobenzenesulfonamide

Uniqueness

5-Cyano-2-fluoro-3-picoline is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

5-Cyano-2-fluoro-3-picoline, also known as 5-cyano-2-fluoro-3-methylpyridine, is a heterocyclic aromatic compound that has garnered interest due to its unique structural features and potential biological applications. While specific biological activities have not been extensively documented, its chemical properties suggest promising interactions with biological systems.

Chemical Structure and Properties

The compound is characterized by:

- Fluorine Atom : Enhances the compound's reactivity and binding affinity.

- Cyano Group : Potentially allows for hydrogen bonding and π-π interactions.

- Methyl Group : Modifies steric properties and electronic characteristics.

These features contribute to its moderate solubility in organic solvents and limited water solubility, making it suitable for various chemical reactions and potential biological interactions .

The mechanism of action of this compound involves:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Oxidation and Reduction Reactions : The compound can participate in redox processes, which may influence its biological activity .

The interaction of this compound with proteins and nucleic acids is an area of ongoing research. The ability to form hydrogen bonds and engage in halogen bonding could impact its pharmacological relevance.

Table 1: Summary of Biological Activities Related to Cyanopyridines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5c | PC-3 | 53 | Induces apoptosis, cell cycle arrest |

| 5e | MDA-MB-231 | 30 | Induces apoptosis, proteasome degradation |

| 5-FU | HepG2 | Comparable | Standard chemotherapy agent |

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Future Directions

Given the preliminary findings regarding the related compounds, further research into the biological activity of this compound could focus on:

- In vitro and In vivo Studies : Assessing cytotoxicity against a broader range of cancer cell lines.

- Mechanistic Studies : Exploring how this compound interacts with specific molecular targets.

- Derivatives Development : Synthesizing new derivatives to enhance potency and selectivity for therapeutic applications.

Propiedades

IUPAC Name |

6-fluoro-5-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAVABJWORVQDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632582 |

Source

|

| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261625-67-6 |

Source

|

| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.